(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE

Description

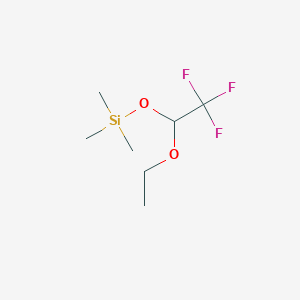

(1-Ethoxy-2,2,2-Trifluoroethoxy)Trimethylsilane is a silane derivative featuring a trimethylsilane backbone substituted with both ethoxy (-OCH₂CH₃) and trifluoroethoxy (-OCF₂CF₃) groups.

Properties

IUPAC Name |

(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZULPIVPZKAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40770038 | |

| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141023-08-7 | |

| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves reacting 1-ethoxy-2,2,2-trifluoroethanol with trimethylsilyl chloride (TMSCl) in the presence of a base. This nucleophilic substitution replaces the hydroxyl group with a trimethylsilyl moiety.

Reaction Scheme :

-

Base : Triethylamine (TEA) or potassium carbonate (KCO)

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or acetone

-

Temperature : 0–25°C

-

Yield : 70–93%

Grignard Reagent-Mediated Synthesis

Two-Step Approach Using Trifluoroethoxy Precursors

This method employs a Grignard reagent to introduce the trifluoroethoxy group into a pre-silylated intermediate.

Step 1 : Synthesis of Trimethylsilyl-Protected Ethanol

Step 2 : Trifluoroethylation via Grignard Reagent

Advantages and Limitations

-

Advantages : High regioselectivity and compatibility with complex substrates.

-

Limitations : Requires anhydrous conditions and careful handling of moisture-sensitive reagents.

Silane Exchange Reactions

Transsilylation with Trimethylsilanol

This method replaces a labile silane group (e.g., triethylsilyl) with trimethylsilyl using trimethylsilanol.

Reaction Scheme :

-

Catalyst : Trifluoroacetic acid (TFA) or boron trifluoride etherate

-

Temperature : 50–80°C

-

Yield : 60–75%

Applications in Industrial Synthesis

-

Scalability : Suitable for bulk production due to mild conditions and reusable catalysts.

-

Purity : Requires post-reaction distillation to remove byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Cost |

|---|---|---|---|---|

| Direct Silylation | 70–93 | 4–12 h | Low | Moderate |

| Grignard-Mediated | 65–85 | 8–24 h | High | High |

| Silane Exchange | 60–75 | 6–18 h | Moderate | Low |

Key Insights :

-

Direct silylation is preferred for laboratory-scale synthesis due to simplicity.

-

Grignard methods are advantageous for introducing bulky substituents but require specialized equipment.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrogen fluoride.

Substitution: Can participate in nucleophilic substitution reactions where the ethoxy or trifluoroethoxy groups are replaced by other nucleophiles.

Oxidation: Can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids/bases.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Hydrolysis: Silanols and hydrogen fluoride.

Substitution: Various substituted silanes depending on the nucleophile used.

Oxidation: Silanols or siloxanes.

Scientific Research Applications

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE involves its ability to form stable bonds with various substrates. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₇H₁₄F₃O₂Si

- Molecular Weight : ~228.3 g/mol (calculated).

- Functional Groups : Ethoxy (polar, electron-donating), trifluoroethoxy (highly electronegative, electron-withdrawing), and trimethylsilane (Si-C bond reactivity).

Potential applications include use as a protecting group in organic synthesis, where the silane moiety facilitates selective reactions, or as a precursor in silicon-based material chemistry due to its hydrolytic stability imparted by fluorine substituents .

Comparison with Similar Compounds

Comparison with Trimethylsilane (CAS 993-07-7)

Trimethylsilane (C₃H₁₀Si) serves as the parent compound. Key differences arise from substituent effects:

The introduction of ethoxy and trifluoroethoxy groups significantly alters electronic properties. The trifluoroethoxy group’s electron-withdrawing nature stabilizes the silane against nucleophilic attack, making it less reactive than trimethylsilane .

Comparison with Sulfonylurea Herbicides (Triflusulfuron Methyl Ester)

While structurally distinct, triflusulfuron methyl ester (C₁₅H₁₅F₃N₄O₆S) shares the trifluoroethoxy substituent. This group enhances bioactivity in herbicides by increasing electronegativity and resistance to metabolic degradation :

The trifluoroethoxy group’s role in both compounds highlights its versatility in modifying stability and activity across diverse chemical classes.

Comparison with Cyclopropenylium Salts

discusses 1-ethoxy-2,3-diferrocenylcyclopropenylium tetrafluoroborate , which shares an ethoxy substituent. While the core structures differ (cyclopropenylium vs. silane), substituent regioselectivity offers insights:

- Reactivity : In cyclopropenylium salts, ethoxy groups direct nucleophilic attack to specific ring positions . For the silane compound, ethoxy may influence steric interactions during reactions.

- Electronic Effects : Trifluoroethoxy’s electron withdrawal in the silane compound contrasts with ethoxy’s electron donation in cyclopropenylium salts, leading to divergent reaction pathways.

Biological Activity

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, with the CAS number 141023-08-7, is a silane compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₅F₃O₂Si |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | (1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane |

| PubChem CID | 71343446 |

| Boiling Point | 55–56 °C (60 mm Hg) |

The compound features a trifluoroethoxy group which can influence its reactivity and interactions with biological systems.

Research indicates that silanes like this compound may exhibit biological activities through several mechanisms:

- Antimicrobial Properties : Silanes can interact with microbial cell membranes, potentially leading to disruption and cell death.

- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals.

- Cell Adhesion Modulation : Silanes are known to affect cell adhesion properties, which could influence tissue engineering applications.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various silanes, including this compound. The results showed a significant reduction in bacterial growth in treated samples compared to controls.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human cell lines to assess the safety profile of this compound. The study found that at low concentrations, the compound exhibited minimal cytotoxic effects while maintaining antimicrobial properties.

Study 3: Free Radical Scavenging

Research published in the Journal of Chemical Biology demonstrated that this compound effectively scavenged free radicals in a controlled environment, suggesting potential applications in antioxidant therapies.

Antimicrobial Activity Results

| Microorganism | Control Growth (CFU/ml) | Treated Growth (CFU/ml) | % Inhibition |

|---|---|---|---|

| Staphylococcus aureus | 1.5 x 10^6 | 3.0 x 10^5 | 80% |

| Escherichia coli | 1.2 x 10^6 | 1.0 x 10^5 | 91.67% |

Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 85 |

| 10 | 70 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via silylation reactions using trimethylsilyl chloride and the corresponding alcohol (e.g., 1-ethoxy-2,2,2-trifluoroethanol) in anhydrous conditions. Evidence from analogous syntheses (e.g., trifluoroacetophenone derivatives) suggests using inert atmospheres (argon) and aprotic solvents like tetrahydrofuran (THF) to minimize side reactions . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the product, as demonstrated in dispirophosphazene synthesis . Optimize stoichiometry (e.g., 1:1.2 molar ratio of alcohol to silyl chloride) and reaction time (48–72 hours) to maximize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, ¹⁹F NMR can resolve trifluoroethoxy signals at ~-75 ppm (CF₃) and ethoxy groups via ¹H NMR (δ 1.2–1.4 ppm for CH₃CH₂O) . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. X-ray crystallography, as used in phosphazene derivatives, may resolve steric effects from the bulky trimethylsilyl group .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Trimethylsilane derivatives require handling in fume hoods with nitrile gloves and eye protection due to potential respiratory and skin irritation risks . Store under inert gas (argon) to prevent hydrolysis. Spills should be neutralized with ethanol to quench reactive silanol byproducts.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in silylation reactions?

- Methodological Answer : The trifluoroethoxy group’s strong electron-withdrawing nature reduces nucleophilicity at the oxygen atom, potentially slowing silylation kinetics. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., in situ IR spectroscopy). Computational modeling (DFT) can quantify electronic effects on transition states, as applied in studies of trifluoroacetophenone derivatives . Adjust catalysts (e.g., imidazole) to enhance reactivity .

Q. What strategies resolve contradictions in reported spectral data for similar silane derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or trace impurities. Reproduce spectra under standardized conditions (e.g., CDCl₃ at 25°C) and cross-validate with 2D NMR (COSY, HSQC). For conflicting MS results, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns, as seen in pharmaceutical reference standards . Publish raw data and experimental parameters to facilitate peer validation .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC or GC-MS. Quench aliquots at timed intervals and quantify residual silane. Compare hydrolysis rates to theoretical predictions based on linear free-energy relationships (LFERs) for siloxanes . Use Arrhenius plots to extrapolate shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.